molecular formula C11H18Cl2N2O2S B2738023 4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride CAS No. 2251053-21-9

4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride

Cat. No.: B2738023
CAS No.: 2251053-21-9
M. Wt: 313.24
InChI Key: XTAWNTLBXIVXGM-UHFFFAOYSA-N
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Description

“4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride” is a chemical compound with the CAS Number: 1909305-01-6 . It has a molecular weight of 327.27 . The IUPAC name for this compound is 4-(4-(aminomethyl)benzyl)thiomorpholine 1,1-dioxide dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O2S.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-17(15,16)8-6-14;;/h1-4H,5-10,13H2;2*1H . This indicates the presence of various functional groups and bonds in the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .

Scientific Research Applications

Metal-to-Ligand Charge Transfer in Coordination Compounds

Research on cuprous bis-phenanthroline compounds, which exhibit metal-to-ligand charge transfer (MLCT) excited states, highlights the study of similar complex molecules in understanding electronic transitions and their applications in fields like photochemistry and molecular electronics. These compounds, like the queried chemical, are studied for their unique electronic properties and potential in developing new materials and processes (Scaltrito et al., 2000).

Tetrahydroisoquinolines in Therapeutics

A review covering the therapeutic applications of tetrahydroisoquinoline derivatives, which shares structural motifs with the compound of interest, discusses the broad spectrum of biological activities these molecules possess. It underlines the significance of such scaffolds in drug discovery, particularly in cancer and central nervous system disorders, emphasizing the importance of structural features in determining biological activity (Singh & Shah, 2017).

Phosphorylated Compounds in Medicinal Chemistry

The study of hydantoin derivatives, a class of compounds that includes several pharmacologically active molecules, illustrates the relevance of certain chemical structures in the development of new drugs. This research area, focusing on the synthesis and application of these molecules, might share mechanistic similarities with the compound , providing insights into the broad utility of specific functional groups in drug design (Shaikh et al., 2023).

Chemosensors Based on Specific Chemical Scaffolds

The development and application of chemosensors based on 4-methyl-2,6-diformylphenol underline the scientific interest in designing molecules that can detect various analytes due to their specific chemical structures. Research in this field demonstrates how modifications to chemical scaffolds can result in new properties, suggesting potential research applications for similarly structured compounds (Roy, 2021).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

Properties

IUPAC Name

[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.2ClH/c12-9-10-2-1-3-11(8-10)13-4-6-16(14,15)7-5-13;;/h1-3,8H,4-7,9,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMASXAXIYVQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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